molecular formula C13H9Cl3O B12112070 1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene CAS No. 301681-70-9

1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene

Cat. No.: B12112070
CAS No.: 301681-70-9
M. Wt: 287.6 g/mol
InChI Key: SRSOPCVEFMKYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene is an organic compound that belongs to the class of chlorobenzenes It is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a methoxy group linked to another chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene typically involves the reaction of 1,4-dichlorobenzene with 2-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group is introduced to the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of dechlorinated products.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated benzene derivatives.

    Substitution: Formation of hydroxylated, aminated, or thiolated benzene derivatives.

Scientific Research Applications

1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobenzene: A simpler chlorinated benzene derivative used as a moth repellent and deodorizer.

    2-Chlorophenol: A chlorinated phenol with antimicrobial properties, used in disinfectants and antiseptics.

    DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): A well-known pesticide with a similar chlorinated aromatic structure.

Uniqueness

1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene is unique due to the presence of both a methoxy group and multiple chlorine atoms, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

301681-70-9

Molecular Formula

C13H9Cl3O

Molecular Weight

287.6 g/mol

IUPAC Name

1,4-dichloro-2-[(2-chlorophenyl)methoxy]benzene

InChI

InChI=1S/C13H9Cl3O/c14-10-5-6-12(16)13(7-10)17-8-9-3-1-2-4-11(9)15/h1-7H,8H2

InChI Key

SRSOPCVEFMKYCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.